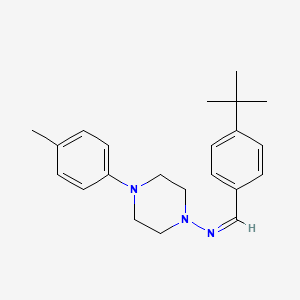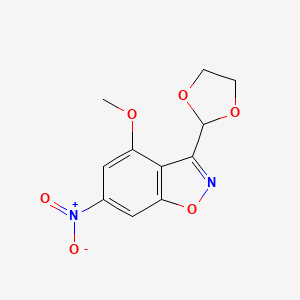
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 180°C. TBBPA has been extensively studied for its chemical properties, synthesis methods, and its application in scientific research.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and receptors, as well as the regulation of gene expression. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine in lab experiments is its high yield and low cost. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is also stable under a wide range of conditions, making it easy to handle and store. However, N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have toxic effects on some organisms, including fish and mammals, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine and its effects on different physiological systems.
Synthesis Methods
The synthesis of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine involves a condensation reaction between 4-tert-butylbenzaldehyde and 4-methylphenylpiperazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions and the product is purified by recrystallization. The yield of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is typically high, making it a cost-effective flame retardant.
Scientific Research Applications
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to modulate the activity of ion channels, enzymes, and receptors, making it an important tool in drug discovery and development. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been used in the study of neuronal excitability and synaptic transmission, as well as the regulation of gene expression.
properties
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYNCROCCQKOP-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)

![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)
